
1-Hydroxypropan-2-olate;3-oxododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypropan-2-olate;3-oxododecanoic acid is a compound with the molecular formula C15H29O5-. It has a molecular weight of 289.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-olate;3-oxododecanoic acid can be achieved through various chemical reactions involving the appropriate precursors. One common method involves the hydrogenation of palm-oil mono- and di-glycerides . The reaction conditions typically include the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The raw materials, such as palm-oil mono- and di-glycerides, are subjected to hydrogenation in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxypropan-2-olate;3-oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxypropan-2-olate;3-oxododecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Hydroxypropan-2-olate;3-oxododecanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-Hydroxypropan-2-olate;3-oxododecanoic acid can be compared with other similar compounds, such as:
3-Oxododecanoic acid: Similar in structure but lacks the hydroxypropan-2-olate group.
3-Hydroxydecanoic acid: A shorter chain keto acid with similar chemical properties.
3-Hydroxy-5-cis-dodecenoic acid: Another medium-chain keto acid with a different double bond configuration.
These compounds share similar chemical properties but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.
Propiedades
Número CAS |
91052-70-9 |
|---|---|
Fórmula molecular |
C15H29O5- |
Peso molecular |
289.39 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-olate;3-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3.C3H7O2/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;1-3(5)2-4/h2-10H2,1H3,(H,14,15);3-4H,2H2,1H3/q;-1 |
Clave InChI |
BJZAPYXFEXWQQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)O.CC(CO)[O-] |
Descripción física |
solid fatty flakes with essentially no odour |
Solubilidad |
insoluble in water; soluble in oils |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


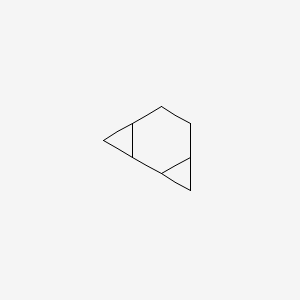
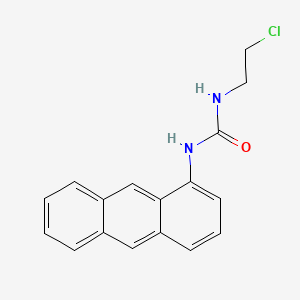
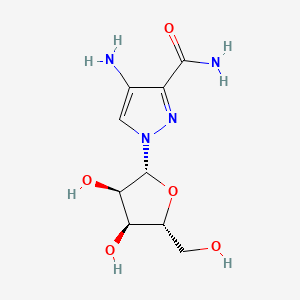


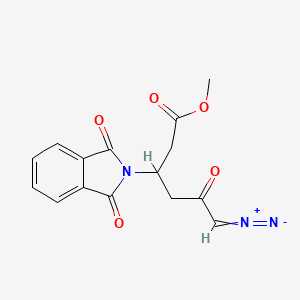


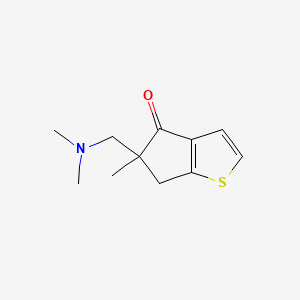
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)




